![molecular formula C11H15ClS2 B13814972 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene CAS No. 6302-92-7](/img/structure/B13814972.png)
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS2. This compound features a benzene ring substituted with a chlorine atom and a bis(ethylsulfanyl)methyl group.
準備方法
The synthesis of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with bis(ethylsulfanyl)methane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
化学反応の分析
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, its derivatives may induce the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular responses such as apoptosis .
類似化合物との比較
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene can be compared with other sulfur-containing aromatic compounds, such as:
1-[Bis(methylsulfanyl)methyl]-4-chlorobenzene: Similar structure but with methyl groups instead of ethyl groups.
1-[Bis(ethylsulfanyl)methyl]-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[Bis(ethylsulfanyl)methyl]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
The presence of different halogen atoms can influence the compound’s reactivity and interactions with other molecules, highlighting the uniqueness of this compound .
特性
CAS番号 |
6302-92-7 |
|---|---|
分子式 |
C11H15ClS2 |
分子量 |
246.8 g/mol |
IUPAC名 |
1-[bis(ethylsulfanyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C11H15ClS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
AWCZABAORFIGSK-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1=CC=C(C=C1)Cl)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


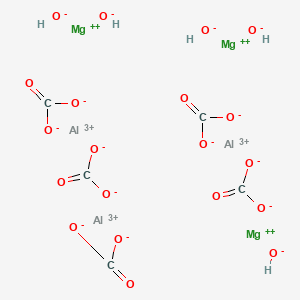
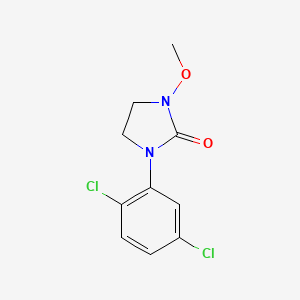
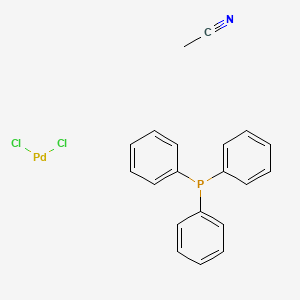
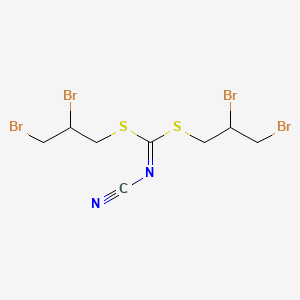
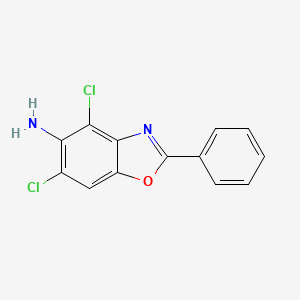
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)

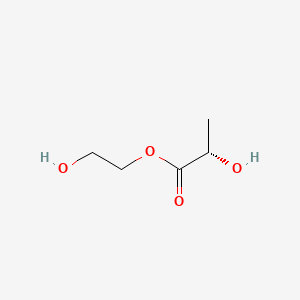

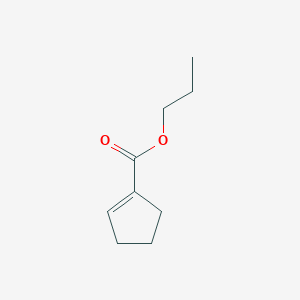
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

